molecular formula C11H15ClFN B1323413 4-(4-Fluorophenyl)piperidine hydrochloride CAS No. 6716-98-9

4-(4-Fluorophenyl)piperidine hydrochloride

Cat. No.: B1323413
CAS No.: 6716-98-9
M. Wt: 215.69 g/mol
InChI Key: ILPIXXSCUKTFGB-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)piperidine hydrochloride is a chemical compound with the molecular formula C11H15ClFN. It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a piperidine ring. This compound is known for its applications in pharmaceutical research and is often used as an intermediate in the synthesis of various drugs .

Scientific Research Applications

4-(4-Fluorophenyl)piperidine hydrochloride has a wide range of applications in scientific research:

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

4-(4-Fluorophenyl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, such as monoamine oxidase Additionally, this compound can bind to specific receptors in the brain, influencing signal transduction pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate the activity of ion channels and receptors, altering the excitability of the cells . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit enzymes, such as monoamine oxidase, leading to increased levels of neurotransmitters . Additionally, this compound can interact with receptors and ion channels, modulating their activity and influencing cellular signaling pathways . These interactions can result in changes in gene expression and cellular function, contributing to its potential therapeutic effects.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may have implications for its therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects on neurotransmitter levels and behavior . At higher doses, toxic or adverse effects can occur, such as neurotoxicity and alterations in cardiovascular function . These threshold effects highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . The metabolites can then be further processed and excreted from the body. This compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . Additionally, this compound can accumulate in specific tissues, such as the brain, where it can exert its effects on neuronal function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular energy metabolism and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)piperidine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with piperidine under specific conditions. One common method includes the use of a solvent like methylene chloride and a base such as sodium hydroxide to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can produce amines or hydrocarbons .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)piperidine hydrochloride is unique due to its specific fluorine substitution on the phenyl ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in pharmaceutical research for developing new therapeutic agents .

Properties

IUPAC Name

4-(4-fluorophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPIXXSCUKTFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30986186
Record name 4-(4-Fluorophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30986186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6716-98-9
Record name 4-(4-Fluorophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30986186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Fluoro-phenyl)-piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride (10 g) in methanol (200 mL) was added 10% palladium on charcoal (0.5 g) and the mixture was hydrogenated at 50 psi for 3 h. The catalyst was removed by filtration and solvent was evaporated, leaving the product (10.0 g) as a white powder, which was used in the next step without purification. The product appeared to be pure based on 1H NMR and TLC analysis. 1H NMR δ 1.95-2.03 (br d, 2H), 2.14-2.29 (m, 2H), 2.70-2.80 (m, 1H), 2.91-3.07 (br q, 2H), 3.60-3.64 (br d, 2H), 6.96-7.03 (m, 2H), 7.19-7.22 (m, 2H), 9.60 (br s, 1H), 9.71 (br s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of 4-(4-Fluorophenyl)piperidine hydrochloride in treating conditions like anoxia and ischemia?

A: While the abstract [] mentions that compounds containing the 4-(4-Fluorophenyl)piperidine structure exhibit selective calcium overload blocking activity in cerebral cells, the specific mechanism of action for this compound is not detailed. Further research would be needed to elucidate the precise molecular interactions and downstream effects responsible for its therapeutic potential in conditions like anoxia, ischemia, hemicrania, and epilepsia.

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